molecular formula C18H19IN4O2 B4597538 N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}nicotinamide

N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}nicotinamide

Cat. No.: B4597538
M. Wt: 450.3 g/mol
InChI Key: STCGOEZDMIRMQW-UHFFFAOYSA-N
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Description

N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}nicotinamide is a useful research compound. Its molecular formula is C18H19IN4O2 and its molecular weight is 450.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.05527 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Mannich base derivatives of nicotinamide, including structures similar to N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}nicotinamide, have been synthesized and characterized for their application as corrosion inhibitors for mild steel in hydrochloric acid. These compounds show mixed-type inhibition behavior, decreasing the double-layer capacitance and increasing the charge transfer resistance, which suggests their potential in protecting metals from corrosion (Jeeva, Prabhu, & Rajesh, 2017).

Plant Metabolism

Research indicates nicotinamide's involvement in plant metabolism, where it participates in pyridine nucleotide synthesis and forms compounds like trigonelline and nicotinic acid 1N-glucoside. These processes are significant in various plants, including Arabidopsis thaliana and Oryza sativa, demonstrating nicotinamide's essential role in plant physiological processes (Matsui et al., 2007).

Cancer Research

Nicotinamide N-methyltransferase (NNMT) overexpression in various cancers affects tumorigenesis through metabolic methylation, impacting the methylation potential of cancer cells and leading to altered epigenetic states. This suggests a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, providing insights into cancer metabolism and potential therapeutic targets (Ulanovskaya, Zuhl, & Cravatt, 2013).

Antifungal Activities

The quaternization reactions of nicotinamide have produced derivatives with significant antifungal activities against various fungi, demonstrating the chemical's potential in developing new antifungal agents. These derivatives have shown strong inhibitory effects on mycelium growth at low concentrations, indicating their usefulness in addressing fungal infections (Siber et al., 2019).

Metabolic Disorders

NNMT's role in regulating hepatic nutrient metabolism through Sirt1 protein stabilization highlights the potential of targeting this pathway for treating metabolic disorders. Studies have shown that manipulating NNMT expression or its metabolic products can alter glucose and cholesterol metabolism, suggesting new therapeutic strategies for diseases like obesity and type-2 diabetes (Hong et al., 2015).

Properties

IUPAC Name

N-[4-iodo-2-(4-methylpiperazine-1-carbonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN4O2/c1-22-7-9-23(10-8-22)18(25)15-11-14(19)4-5-16(15)21-17(24)13-3-2-6-20-12-13/h2-6,11-12H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGOEZDMIRMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.